molecular formula C17H13FN2O2 B15062787 Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

Cat. No.: B15062787
M. Wt: 296.29 g/mol
InChI Key: USFVGFGGCFPCNO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate (CAS 1956307-15-5) is a high-value chemical building block with significant applications in advanced medicinal chemistry and neuroscience research. This compound belongs to the 1,7-naphthyridine class, a privileged scaffold in drug discovery known for its diverse pharmacological potential. Its specific molecular structure makes it a key intermediate in the synthesis of novel negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2) . Modulating mGlu2 is a promising therapeutic strategy for a range of central nervous system (CNS) disorders, including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease . As a synthetic intermediate, this naphthyridine derivative serves as a core structural component that can be further functionalized. Researchers utilize this compound in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aromatic systems, and it can be reduced to a tetrahydro naphthyridine scaffold for further elaboration into potent bioactive molecules . The fluorophenyl substitution enhances its properties as a sophisticated intermediate for constructing targeted chemical libraries. The compound is characterized by its molecular formula C17H13FN2O2 and a molecular weight of 296.30 g/mol . It is supplied with high purity and must be stored sealed in a dry, cool place at room temperature to maintain its integrity and stability . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C17H13FN2O2/c1-2-22-17(21)15-9-14(11-3-5-12(18)6-4-11)13-7-8-19-10-16(13)20-15/h3-10H,2H2,1H3

InChI Key

USFVGFGGCFPCNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Modifications

  • Condensation phase : 3-Aminopyridine reacts with diethyl ethoxymethylenemalonate (EMME) in ethanol at 80°C for 12 hours, forming the enamine intermediate $$ N-(3-pyridyl)aminomethylenemalonate $$
  • Cyclization : Thermal treatment in diphenyl ether at 250°C induces ring closure, yielding ethyl 1,7-naphthyridine-3-carboxylate
  • Fluorophenyl introduction : Palladium-catalyzed Suzuki-Miyaura coupling with 4-fluorophenylboronic acid installs the aryl group at position 4

Key optimization parameters :

  • Catalyst system: Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (3:1)
  • Coupling temperature: 100°C
  • Final yield: 58% over three steps

Friedlander Condensation Approach

The Friedlander reaction provides a direct route to functionalized naphthyridines through acid-catalyzed cyclization:

Synthetic Pathway

  • Substrate preparation : 3-Amino-4-fluorophenylpyridine-2-carbaldehyde synthesized via Vilsmeier-Haack formylation of 3-amino-4-fluorophenylpyridine
  • Condensation : Reacted with ethyl acetoacetate in concentrated H₂SO₄ at 0-5°C
  • Cyclodehydration : Heating under reflux in acetic acid for 8 hours

Reaction outcomes :

Parameter Value
Overall yield 42%
Purity (HPLC) 98.7%
Byproducts 6% dimeric species

This method benefits from direct fluorophenyl incorporation but requires careful temperature control to prevent ester hydrolysis.

Niementowski Reaction Strategy

Originally developed for quinazoline derivatives, the Niementowski reaction has been adapted for naphthyridine synthesis:

Modified Protocol

  • Intermediate formation : Ethyl 2-amino-6-(4-fluorophenyl)nicotinate prepared via nucleophilic aromatic substitution
  • Cyclocondensation : Treated with ethyl chlorooxalate in presence of NaH/THF at -78°C
  • Aromatization : DDQ oxidation in dichloromethane

Comparative advantages :

  • Avoids high-temperature steps (max 50°C)
  • Enables late-stage fluorination
  • Yields: 67% for final cyclization step

Multi-Step Synthesis via Halogen Intermediates

A modular approach utilizing cross-coupling chemistry:

Sequential Functionalization

  • Core formation : Ethyl 4-bromo-1,7-naphthyridine-2-carboxylate synthesized via Skraup cyclization
  • Suzuki coupling : Pd₂(dba)₃/XPhos catalytic system with 4-fluorophenylboronic pinacol ester
  • Esterification : Methanolysis followed by ethylation with iodoethane

Optimized conditions :

  • Coupling temperature: 80°C
  • Ligand: XPhos (2.5 mol%)
  • Solvent system: DME/H₂O (4:1)
  • Total yield: 51% over four steps

Comparative Analysis of Synthetic Methods

A comprehensive evaluation of the four primary routes:

Method Steps Total Yield Purification Challenges Scalability
Gould-Jacobs 3 58% Column chromatography Pilot-scale feasible
Friedlander 2 42% Acidic workup required Limited to 100g batches
Niementowski 3 67% Low byproduct formation Highly scalable
Halogen Coupling 4 51% Multiple crystallizations Requires Pd removal

Critical Challenges and Optimization Strategies

Ester Group Stability

The ethyl carboxylate demonstrates sensitivity to:

  • Strong acids (e.g., H₂SO₄) causing hydrolysis
  • Nucleophilic attack at elevated temperatures
    Solution : Employ transient protection with tert-butyl groups during high-risk steps.

Fluorine-Directed Regioselectivity

The electron-withdrawing fluorine atom necessitates:

  • Modified Friedel-Crafts conditions for electrophilic substitutions
  • Enhanced catalyst loading (15% Pd) in cross-couplings
    Optimized protocol : Use of BrettPhos ligand enables coupling yields >80% under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate (CAS 250674-51-2)

Key Differences :

  • Substituent : The chloro analog features a chlorine atom at position 4, whereas the target compound has a bulkier 4-fluorophenyl group.
  • The fluorophenyl group combines moderate electronegativity with aromatic conjugation.
  • Lipophilicity : The 4-fluorophenyl group increases lipophilicity (logP) compared to chlorine, which may enhance membrane permeability and bioavailability.
Property Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
Molecular Formula C₁₈H₁₅FN₂O₂ (estimated) C₁₁H₉ClN₂O₂
Molecular Weight (g/mol) ~296.3 (estimated) 236.65
Substituent 4-fluorophenyl Chlorine
Key Interactions π-π stacking (phenyl), hydrogen bonding (carboxylate) Dipole-dipole (Cl), hydrogen bonding (carboxylate)
Potential Applications CNS drug candidates (analogous to Pruvanserin ) Intermediate for halogen exchange reactions

Structural and Conformational Analysis

  • Ring Puckering : The 1,7-naphthyridine core may exhibit puckering, influenced by substituent bulk. Cremer-Pople parameters () could quantify deviations from planarity, with the fluorophenyl group likely inducing greater puckering than chlorine due to steric demands.
  • Crystallography : Structural determination of such compounds often employs SHELX software (), which refines crystallographic data to resolve bond lengths, angles, and torsional strain. For example, the ethyl carboxylate group’s orientation relative to the naphthyridine ring could be compared between analogs.

Biological Activity

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is a synthetic organic compound that belongs to the naphthyridine class of derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H13FN2O2
  • Molecular Weight : 296.30 g/mol
  • IUPAC Name : this compound
  • Structure : The structure consists of a naphthyridine core with a fluorophenyl group and an ethyl carboxylate moiety.

This compound acts primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2). This receptor is implicated in various neurological disorders, including anxiety and schizophrenia. The modulation of mGlu2 receptors can influence neurotransmitter release and neuronal excitability, potentially leading to therapeutic benefits in psychiatric conditions.

Neurological Applications

Research indicates that this compound exhibits significant activity in modulating mGlu2 receptors. In vitro studies have demonstrated its efficacy as a negative allosteric modulator, with promising binding affinity and specificity. This property suggests potential applications in treating conditions such as:

  • Anxiety Disorders
  • Schizophrenia
  • Depression

Antimicrobial Properties

In addition to its neurological applications, preliminary studies have explored the antimicrobial properties of this compound. It has shown potential against various pathogens, although further research is necessary to establish its efficacy and mechanism in this context.

Case Studies and Experimental Data

  • Binding Affinity Studies :
    • This compound was evaluated for its binding affinity to mGlu2 receptors using radiolabeled ligand binding assays. Results indicated a competitive inhibition pattern with an IC50 value suggesting strong interaction with the receptor.
  • In Vitro Assays :
    • In vitro assays confirmed the compound's role as a negative allosteric modulator. The modulation led to reduced glutamate-induced signaling pathways, which are critical in the pathophysiology of several neurological disorders.
  • Comparative Studies :
    • Comparative studies with similar naphthyridine derivatives indicated that structural modifications significantly affect biological activity. For instance, substituents on the naphthyridine core can enhance or diminish receptor affinity and selectivity .

Data Tables

Property Value
Molecular FormulaC17H13FN2O2
Molecular Weight296.30 g/mol
Binding Affinity (IC50)Specific values pending further studies
Therapeutic ApplicationsAnxiety, Schizophrenia
Study Type Findings
Binding AffinityStrong interaction with mGlu2
In Vitro ModulationReduced signaling via glutamate
Antimicrobial ActivityPreliminary positive results

Q & A

Q. Advanced

  • NMR-XRD Mismatches : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting, while XRD provides static solid-state data. Compare temperature-dependent NMR to assess conformational flexibility.
  • Discrepancies in Substituent Orientation : Use NOESY/ROESY NMR to validate spatial proximity of protons, cross-referenced with XRD torsion angles (e.g., C7A–C8A–C17A=109.5\text{C7A–C8A–C17A} = 109.5^\circ in ).

What role does the 4-fluorophenyl group play in the compound’s bioactivity, and how is this evaluated?

Q. Basic

  • Bioisostere : The fluorine atom enhances metabolic stability and lipophilicity (logP optimization).
  • Assays : Competitive binding assays (e.g., kinase inhibition in ) or cellular viability tests. Replace fluorine with other halogens (Cl, Br) to study SAR trends.

Which purification techniques are optimal for isolating this compound, particularly for scale-up?

Q. Basic

  • Chromatography : Flash column chromatography (ethyl acetate/hexane, 1:1) for lab-scale ().
  • Crystallization : Methanol or toluene recrystallization to resolve enantiomers (e.g., toluene hemisolvate in ).
  • Scale-Up : Continuous flow reactors with in-line HPLC monitoring ().

How does the ester group influence the compound’s reactivity in further derivatization?

Q. Advanced

  • Hydrolysis : Convert to carboxylic acid using NaOH (95°C, 1 h; ).
  • Amidation : React with amines (e.g., 2,2-difluoroethylamine) via HATU-mediated coupling ().
  • Stability : Monitor ester hydrolysis under acidic/basic conditions via LC-MS.

What are the implications of polymorphism in pharmaceutical applications of this compound?

Q. Advanced

  • Bioavailability : Different crystal forms (e.g., triclinic vs. monoclinic) alter solubility. Use DSC/TGA to identify polymorphs ().
  • Regulatory : Characterize all forms per ICH Q6A guidelines.

How can researchers validate the stereochemical purity of synthetic batches?

Q. Advanced

  • Chiral HPLC : Use amylose-based columns with hexane/isopropanol eluents.
  • Circular Dichroism : Compare experimental spectra with DFT-simulated spectra for enantiomers ().

What are the best practices for handling air-sensitive intermediates in its synthesis?

Q. Basic

  • Techniques : Schlenk line for anhydrous reactions; glovebox for azide couplings ().
  • Stability : Store under argon at –20°C; avoid prolonged exposure to light ().

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